Methyl-1-naphthalenemethylamine-d3
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Overview
Description
Methyl-1-naphthalenemethylamine-d3 is a deuterated derivative of Methyl-1-naphthalenemethylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C12H13D3N, and it is primarily used in scientific research to study various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-naphthalenemethylamine-d3 typically involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide. The intermediate formamide derivative is then hydrolyzed under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of phase transfer catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl-1-naphthalenemethylamine-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert it into naphthalenemethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include naphthaldehyde derivatives, reduced naphthalenemethylamine compounds, and substituted naphthalenemethylamine derivatives .
Scientific Research Applications
Methyl-1-naphthalenemethylamine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme kinetics and receptor binding assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and reaction mechanisms. The deuterium atoms in the compound provide insights into isotope effects and reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenemethanamine: A non-deuterated analog used in similar research applications.
N-Methyl-1-naphthalenemethylamine: Another analog with a similar structure but without deuterium substitution.
Uniqueness
Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotope effects. This property allows researchers to gain deeper insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated analogs .
Biological Activity
Methyl-1-naphthalenemethylamine-d3, a deuterated derivative of 1-naphthalenemethylamine, has garnered attention in various fields of research due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C11H12D3N
- Molecular Weight : 175.27 g/mol
- Boiling Point : 290-293 °C
- Density : 1.073 g/mL at 25 °C
- Functional Group : Amine
This compound functions primarily as an amine compound, which can interact with various biological systems. Its structural similarity to other naphthalene derivatives suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Interaction with Enzymes
Research indicates that naphthalene derivatives can inhibit enzyme activities, particularly those involved in metabolic pathways. For instance, studies have shown that compounds like α-naphthol and β-naphthol inhibit tyrosinase activity, which is crucial for melanin biosynthesis in various organisms . This inhibition could be extrapolated to understand the potential effects of this compound on similar enzymatic processes.
Antifungal Properties
This compound is structurally related to naftifine hydrochloride, an antifungal agent known for its efficacy against dermatophytes and other fungi by inhibiting squalene epoxidase . This mechanism leads to a reduction in ergosterol synthesis, a vital component of fungal cell membranes.
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, related compounds have been evaluated for mutagenic potential. Naftifine hydrochloride showed no significant evidence of mutagenicity or clastogenicity in several assays . This suggests that this compound may also possess a favorable safety profile, though further studies are required for confirmation.
Summary of Biological Activities
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3 |
InChI Key |
MQRIUFVBEVFILS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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